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Abstract

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a core structure that is
present in a variety of pharmacologically active compounds. While specific research on this
particular molecule is limited, its structural similarity to known agents suggests a range of
potential applications, primarily centered around the modulation of neurotransmitter systems.
This technical guide provides a comprehensive overview of the available information on 1-
Methyl-2-phenoxyethylamine, including its synthesis, and explores its potential as a scaffold
for drug discovery. Drawing on data from analogous compounds, this document outlines
potential pharmacological targets and proposes detailed experimental workflows for its
systematic investigation. The information presented herein is intended to serve as a
foundational resource for researchers and drug development professionals interested in
exploring the therapeutic potential of this and related molecules.

Chemical and Physical Properties

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxypropan-2-amine, is a small
molecule with the chemical formula CoH13NO.[1][2] Its structure features a phenoxy group
linked to a propane backbone with a terminal amine.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b147317?utm_src=pdf-interest
https://www.benchchem.com/product/b147317?utm_src=pdf-body
https://www.benchchem.com/product/b147317?utm_src=pdf-body
https://www.benchchem.com/product/b147317?utm_src=pdf-body
https://www.benchchem.com/product/b147317?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenoxy-2-propanamine
https://wap.guidechem.com/encyclopedia/1-methyl-2-phenoxyethylamine-dic475887.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 151.21 g/mol [1]
Molecular Formula CoH13NO [1][2]
CAS Number 35205-54-0 [1]
IUPAC Name 1-phenoxypropan-2-amine [1]

2-Phenoxyisopropylamine, 1-
Synonyms ) [1]
Phenoxy-2-propanamine

Predicted pKa 8.22+£0.10 [2]

Form Liquid

Synthesis of 1-Methyl-2-phenoxyethylamine

Several synthetic routes for 1-Methyl-2-phenoxyethylamine have been described, offering
flexibility in starting materials and reaction conditions.[3] The primary methods include reductive
amination, nucleophilic substitution, and Gabriel synthesis.

Experimental Protocols

2.1.1. Reductive Amination of 1-Phenoxy-2-propanone

This is a common and efficient one-pot method for the synthesis of 1-Methyl-2-
phenoxyethylamine.[3]

» Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride,
hydrochloric acid.

e Procedure:
o Dissolve 1-phenoxy-2-propanone in methanol.
o Add a solution of methylamine in methanol to the reaction mixture.

o Stir the mixture at room temperature to form the intermediate imine.
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o Slowly add sodium cyanoborohydride to the reaction mixture while maintaining the pH
between 6 and 7 with the addition of hydrochloric acid.

o Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
o Quench the reaction by adding water and acidify the mixture.

o Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted
starting material.

o Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an
organic solvent (e.g., dichloromethane).

o Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield 1-Methyl-2-phenoxyethylamine.

2.1.2. Nucleophilic Substitution of 1-Chloro-2-phenoxypropane

This two-step method involves the initial formation of a haloalkane followed by substitution with
methylamine.[3]

o Materials: Phenol, propylene oxide, thionyl chloride, methylamine, ethanol or
tetrahydrofuran.

» Procedure:
o Synthesize 1-phenoxy-2-propanol by reacting phenol with propylene oxide.

o Chlorinate 1-phenoxy-2-propanol using thionyl chloride to produce 1-chloro-2-
phenoxypropane.

o In a sealed vessel, react 1-chloro-2-phenoxypropane with an excess of methylamine in a
polar aprotic solvent like ethanol or THF.

o Heat the reaction mixture to 80-100°C for several hours.

o After cooling, remove the solvent under reduced pressure.
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o Purify the resulting 1-Methyl-2-phenoxyethylamine via distillation or column
chromatography.

2.1.3. Gabriel Synthesis

This method provides an alternative to using methylamine directly and can result in high yields
of the primary amine.[3]

o Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF),
hydrazine.

e Procedure:

[¢]

React 1-chloro-2-phenoxypropane with potassium phthalimide in DMF.

o Heat the reaction mixture to facilitate the formation of N-(1-methyl-2-
phenoxyethyl)phthalimide.

o After the reaction is complete, cool the mixture and add hydrazine.

o Heat the mixture to induce hydrazinolysis, which cleaves the phthalimide group to release
the primary amine.

o Isolate and purify 1-Methyl-2-phenoxyethylamine from the reaction mixture.
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Synthetic routes to 1-Methyl-2-phenoxyethylamine.

Potential Pharmacological Targets and Research
Applications

While direct pharmacological data for 1-Methyl-2-phenoxyethylamine is scarce, the
phenethylamine and phenoxyethylamine scaffolds are well-represented in neuropharmacology.
This suggests that 1-Methyl-2-phenoxyethylamine could serve as a valuable starting point for
the development of novel therapeutics targeting the central nervous system.

Monoaminergic Systems

The structural similarity of 1-Methyl-2-phenoxyethylamine to monoamine neurotransmitters
(dopamine, norepinephrine, and serotonin) suggests that it may interact with monoaminergic
receptors and transporters.

o Serotonin Receptors: Analogs of N-benzyl phenethylamine have shown a significant
increase in affinity for the 5-HT2A receptor.[3] The presence of a bulky substituent on the
phenoxy ring of 1-Methyl-2-phenoxyethylamine could potentially modulate its affinity for
various serotonin receptor subtypes.
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» Dopamine Receptors: Certain analogs of 3-OH-phenoxyethylamine exhibit high affinity for
the D2 dopamine receptor.[3] This suggests that derivatives of 1-Methyl-2-
phenoxyethylamine could be explored for their dopaminergic activity.

» Monoamine Oxidase (MAO): Phenethylamine compounds are known to be substrates or
inhibitors of MAO, an enzyme critical for the degradation of monoamine neurotransmitters.[3]
Investigating the interaction of 1-Methyl-2-phenoxyethylamine with MAO-A and MAO-B
could reveal its potential as an antidepressant or neuroprotective agent.
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Potential molecular targets of 1-Methyl-2-phenoxyethylamine.

Adrenergic System

The phenoxyethylamine moiety is a core component of phenoxybenzamine, a non-selective,
irreversible alpha-adrenergic receptor antagonist.[4][5] This suggests that 1-Methyl-2-
phenoxyethylamine and its derivatives could also interact with adrenergic receptors.
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Cardiovascular and Antihistaminic Applications

1-Methyl-2-phenoxyethylamine is cited as a building block in the preparation of
cardiovascular agents and antihistamines.[6] This highlights its utility as a scaffold for
developing drugs that target the cardiovascular and immune systems.

Proposed Framework for Pharmacological
Characterization

Given the limited direct data, a systematic pharmacological evaluation of 1-Methyl-2-
phenoxyethylamine is warranted. The following experimental workflows are proposed as a
starting point for its characterization.

In Vitro Pharmacological Profiling

A tiered approach to in vitro screening will efficiently identify the primary biological targets of 1-
Methyl-2-phenoxyethylamine.
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Proposed workflow for in vitro pharmacological profiling.

4.1.1. Radioligand Binding Assays

o Objective: To determine the binding affinity (Ki) of 1-Methyl-2-phenoxyethylamine for a
panel of receptors and transporters, with an initial focus on monoaminergic targets.

o Methodology:

o Prepare cell membranes or tissue homogenates expressing the target of interest (e.g.,
human serotonin transporter, dopamine D2 receptor).
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o Incubate the membranes with a specific radioligand (e.g., [3H]citalopram for SERT,
[3H]spiperone for D2 receptors) in the presence of increasing concentrations of 1-Methyl-
2-phenoxyethylamine.

o Separate bound from free radioligand by rapid filtration.
o Quantify the amount of bound radioactivity using liquid scintillation counting.

o Calculate the Ki value from the IC50 value (concentration of the compound that inhibits
50% of specific binding) using the Cheng-Prusoff equation.

4.1.2. Functional Assays

» Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and
potency (EC50 or IC50) of 1-Methyl-2-phenoxyethylamine at its primary targets.

o Methodology (Example: G-protein coupled receptor):
o Use a cell line stably expressing the receptor of interest (e.g., 5-HT2A).

o Load the cells with a calcium-sensitive fluorescent dye (for Gg-coupled receptors) or
measure changes in cyclic AMP levels (for Gs/Gi-coupled receptors).

o Stimulate the cells with increasing concentrations of 1-Methyl-2-phenoxyethylamine.
o Measure the change in fluorescence or CAMP levels.

o To determine antagonist activity, pre-incubate the cells with 1-Methyl-2-
phenoxyethylamine before stimulating with a known agonist.

o Fit the concentration-response data to a sigmoid model to determine EC50/IC50 and
Emax.

Toxicology

Specific toxicological data for 1-Methyl-2-phenoxyethylamine is not readily available.
However, based on its chemical class, some potential hazards can be inferred.
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» Acute Toxicity: GHS classification data suggests that 1-Methyl-2-phenoxyethylamine may
be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1]

e Genotoxicity and Carcinogenicity: Studies on related phenoxyacetic acid herbicides have
suggested a possible association with an increased risk of certain cancers, though the
evidence is not conclusive.[3] The International Agency for Research on Cancer (IARC) has
classified 2,4-D, a phenoxyacetic acid herbicide, as "possibly carcinogenic to humans"
(Group 2B).[3]

A thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies,
would be necessary to establish a safety profile for 1-Methyl-2-phenoxyethylamine.

Conclusion

1-Methyl-2-phenoxyethylamine represents an under-explored chemical entity with significant
potential as a scaffold for the development of novel therapeutics, particularly those targeting
the central nervous system. Its structural relationship to known monoaminergic and adrenergic
modulators provides a strong rationale for its investigation. The synthetic routes are well-
established, allowing for the generation of derivatives for structure-activity relationship studies.
The proposed experimental workflows in this guide offer a roadmap for the systematic
pharmacological and toxicological characterization of this promising compound. Further
research into 1-Methyl-2-phenoxyethylamine and its analogs is warranted to unlock their full
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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